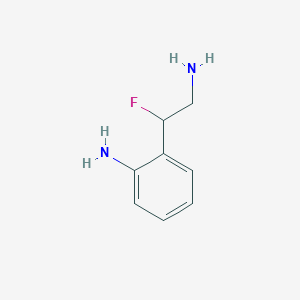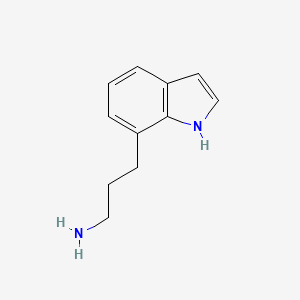
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol is a complex organic compound with a unique structure that includes an amino group, a chloromethyl group, and a methanesulfonylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable precursor with chloromethyl methyl ether and methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and minimizing waste.
化学反応の分析
Types of Reactions
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Methyl derivatives.
Substitution: Alcohols or amines, depending on the nucleophile used.
科学的研究の応用
3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloromethyl and methanesulfonylmethyl groups can participate in covalent bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Amino-2-(bromomethyl)-2-(methanesulfonylmethyl)propan-1-ol
- 3-Amino-2-(iodomethyl)-2-(methanesulfonylmethyl)propan-1-ol
- 3-Amino-2-(fluoromethyl)-2-(methanesulfonylmethyl)propan-1-ol
Uniqueness
Compared to its analogs, 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol is unique due to the presence of the chloromethyl group, which can undergo specific substitution reactions that are not possible with other halogenated derivatives. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
特性
分子式 |
C6H14ClNO3S |
|---|---|
分子量 |
215.70 g/mol |
IUPAC名 |
2-(aminomethyl)-2-(chloromethyl)-3-methylsulfonylpropan-1-ol |
InChI |
InChI=1S/C6H14ClNO3S/c1-12(10,11)5-6(2-7,3-8)4-9/h9H,2-5,8H2,1H3 |
InChIキー |
RRZZGBGIQOEKTP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC(CN)(CO)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Fluoro-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13166325.png)







![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13166365.png)
![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)

![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)
